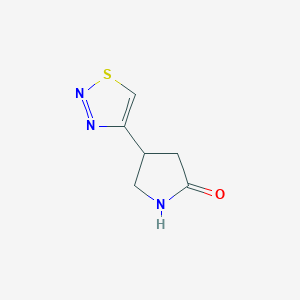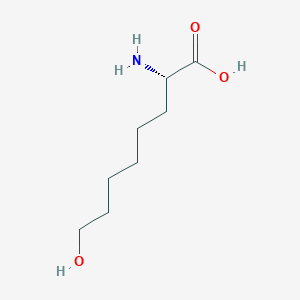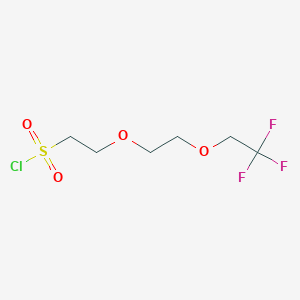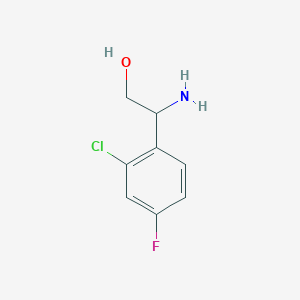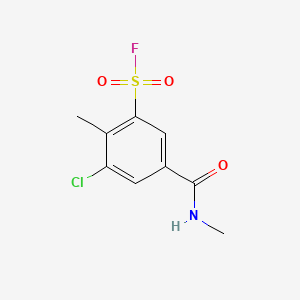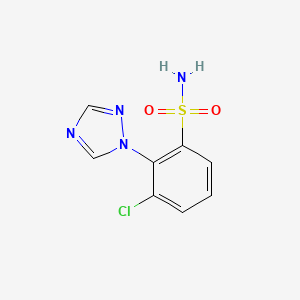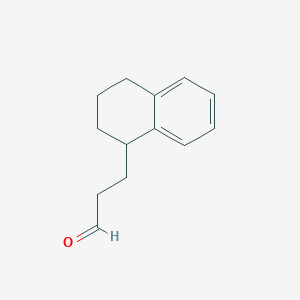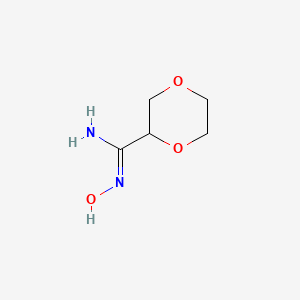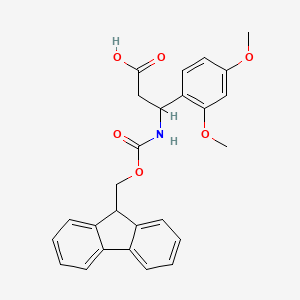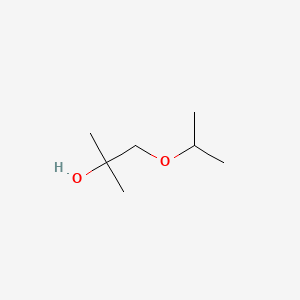
1-Isopropoxy-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-2-methylpropan-2-ol is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is often used in various chemical processes and industrial applications. The compound is known for its unique structure, which includes an isopropoxy group attached to a methylpropan-2-ol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-methylpropan-2-ol can be synthesized through the reaction of isopropyl alcohol with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C. The process involves the formation of an ether bond between the isopropyl group and the hydroxyl group of 2-methylpropan-2-ol.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production. The final product is usually purified through distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted ethers and esters.
Applications De Recherche Scientifique
1-Isopropoxy-2-methylpropan-2-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1-isopropoxy-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1-Isopropoxy-2-methylpropan-2-ol can be compared with other similar compounds, such as:
2-Methylpropan-2-ol: A structurally related alcohol with similar reactivity but lacking the isopropoxy group.
Isopropyl alcohol: A common alcohol used in various applications, but with different chemical properties due to the absence of the methylpropan-2-ol backbone.
tert-Butyl alcohol: Another related compound with a tert-butyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the isopropoxy group and the methylpropan-2-ol structure, providing distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H16O2 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2-methyl-1-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-6(2)9-5-7(3,4)8/h6,8H,5H2,1-4H3 |
Clé InChI |
IHGXRBJFCJZJSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


